molecular formula C31H46N4O7 B057081 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea CAS No. 125579-40-0

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea

Cat. No.: B057081
CAS No.: 125579-40-0
M. Wt: 586.7 g/mol
InChI Key: QPWPODQCWFCWKS-UHFFFAOYSA-N
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Description

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea, also known in research contexts as Celiprolol Hydrochloride EP Impurity B, is a high molecular weight (586.7 g/mol) organic compound with the formula C31H46N4O7 . This substance is scientifically recognized as a dimeric impurity and is critical in the pharmaceutical analysis of Celiprolol, a selective beta-1-adrenoceptor antagonist . Its primary research application is as a certified reference standard for analytical purposes. Researchers use this compound extensively for method development, validation, and quality control (QC) during the production and regulatory submission (e.g., ANDA) of Celiprolol Hydrochloride, ensuring the purity and safety of the active pharmaceutical ingredient (API) . By providing a well-characterized benchmark, this compound aids in the identification and quantification of process-related impurities, which is a fundamental requirement in modern pharmacopeial compliance . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N4O7/c1-19(36)25-13-21(9-11-27(25)41-17-23(38)15-32-30(3,4)5)34-29(40)35-22-10-12-28(26(14-22)20(2)37)42-18-24(39)16-33-31(6,7)8/h9-14,23-24,32-33,38-39H,15-18H2,1-8H3,(H2,34,35,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWPODQCWFCWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)OCC(CNC(C)(C)C)O)C(=O)C)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925174
Record name N,N'-Bis{3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125579-40-0
Record name Urea, N,N'-bis(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125579400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis{3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Acetyl-4-Hydroxyphenyl Intermediate

The foundational phenyl ring is synthesized via Friedel-Crafts acetylation of 4-nitrophenol, followed by nitro-group reduction:

  • Friedel-Crafts Acetylation :

    • 4-Nitrophenol reacts with acetyl chloride in the presence of AlCl₃, yielding 3-acetyl-4-nitrophenol.

    • Conditions : Anhydrous dichloromethane, 0–5°C, 12-hour stirring.

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-acetyl-4-aminophenol.

    • Yield : ~85% (reported for analogous reductions).

StepReagents/ConditionsKey Challenges
Friedel-CraftsAcCl, AlCl₃, CH₂Cl₂, 0–5°CCompeting para-acetylation
Nitro ReductionH₂/Pd-C or Fe/HClOver-reduction to hydroxylamine

Introduction of tert-Butylamino-Hydroxypropoxy Group

The hydroxyl group at position 4 undergoes epoxidation and subsequent nucleophilic ring-opening:

  • Epichlorohydrin Coupling :

    • 3-Acetyl-4-hydroxyphenol reacts with epichlorohydrin in basic conditions (NaOH/ethanol), forming an epoxide intermediate.

    • Mechanism : SN2 displacement of chloride by phenoxide ion.

  • Epoxide Ring-Opening :

    • The epoxide reacts with tert-butylamine in methanol, yielding 3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenol.

    • Regioselectivity : The amine attacks the less hindered epoxide carbon, favoring 2-hydroxypropoxy geometry.

ParameterOptimal ConditionsOutcome
SolventMethanol90% conversion
Temperature25°C, 24 hoursMinimal dimerization
tert-Butylamine Ratio1.2 equivalentsComplete epoxide consumption

Urea Linkage Formation

Two equivalents of 3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]aniline react with triphosgene to form the urea bridge:

  • Amine Activation :

    • The aniline intermediate is treated with triethylamine to deprotonate the amine.

  • Carbonyl Insertion :

    • Triphosgene (0.5 equivalents) in tetrahydrofuran (THF) facilitates urea formation at 0°C.

    • Mechanism : Nucleophilic attack by amines on in-situ-generated phosgene.

ReagentAdvantagesLimitations
TriphosgeneSafer than phosgeneMoisture-sensitive
CarbonyldiimidazoleMild conditionsHigher cost

Yield : 65–75% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Epoxide Formation : Ethanol outperforms DMF due to reduced side-product formation.

  • Urea Coupling : THF > DCM in minimizing oligomerization (Table 1).

Table 1: Solvent Impact on Urea Yield

SolventTemperature (°C)Isolated Yield (%)Purity (HPLC)
THF07298.5
DCM255889.3
Toluene504176.8

Stereochemical Considerations

The tert-butylamino-hydroxypropoxy side chain introduces two chiral centers (C2 and C3). However, the compound’s symmetry renders it a meso form, eliminating enantiomeric resolution needs.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (s, 18H, t-Bu), 2.55 (s, 6H, acetyl), 3.45–4.10 (m, 4H, propoxy), 6.70–7.80 (m, 6H, aromatic).

  • HPLC : >98% purity (C18 column, 70:30 H₂O/ACN).

Challenges and Limitations

  • Epoxide Stability : The intermediate epoxide is prone to hydrolysis, necessitating anhydrous conditions.

  • Urea Oligomerization : Excess amine or elevated temperatures promote trimerization, requiring strict stoichiometric control.

  • Cost of tert-Butylamine : Large-scale synthesis may favor alternative amines without sacrificing bioactivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can lead to the formation of ketones or aldehydes, while reduction of the acetyl group can lead to the formation of alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Acetylation of Phenol Derivative : Introduction of the acetyl group to a phenol derivative.
  • Reaction with Tert-Butylamine : The acetylated phenol is reacted with tert-butylamine to incorporate the tert-butylamino group.
  • Formation of Hydroxypropoxy Group : An epoxide is used to introduce the hydroxypropoxy group.
  • Urea Formation : Finally, the intermediate reacts with a urea derivative to yield the final product.

This multi-step synthesis allows for the production of derivatives with enhanced properties, making it a valuable intermediate in organic synthesis .

Chemistry

In the field of chemistry, 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea serves as a building block for synthesizing more complex molecules. Its unique structure enables various chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

The compound is studied for its potential biological activities, including interactions with enzymes and receptors. It is utilized in biochemical assays to investigate its effects on cellular processes. Notably, research indicates that it may exhibit significant biological activity, particularly in:

  • Anticancer Research : Investigations into its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Studies : Potential applications in reducing inflammation through modulation of specific pathways.

These studies are crucial for elucidating its therapeutic potential and optimizing its use in clinical settings .

Medicine

In medicinal chemistry, 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea is explored as a drug candidate for various diseases due to its unique structure that allows for specific interactions with biological targets. Its potential applications include:

  • Drug Development : As a lead compound in drug discovery processes targeting specific diseases.
  • Therapeutic Formulations : Development of formulations that enhance bioavailability and efficacy.

The compound's interactions at the molecular level can lead to novel therapeutic applications that are not achievable with structurally similar compounds .

Industrial Applications

Beyond research applications, this compound is also relevant in industrial contexts:

  • Material Science : Used in developing new materials such as polymers and coatings due to its unique chemical properties.
  • Chemical Manufacturing : Acts as an intermediate in the production of various chemical products.

These applications highlight the versatility of 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea across different fields .

Case Study 1: Anticancer Activity

Recent studies have demonstrated that 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea exhibits promising anticancer properties. In vitro tests showed significant inhibition of cancer cell lines when treated with varying concentrations of the compound. Further investigations are ongoing to understand the underlying mechanisms and optimize dosing regimens.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound. It was found to modulate key inflammatory pathways, leading to reduced cytokine production in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea involves its interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea (hypothetical bis-urea compound) with structurally and functionally related β-blockers and analogs:

Compound Molecular Formula CAS No. Core Structure Key Substituents Pharmacological Profile Clinical Indications
1,3-Bis[...]urea (Target Compound) C₃₄H₅₀N₆O₈* N/A Symmetrical bis-urea Two phenyl rings with 3-acetyl and 3-(tert-butylamino)-2-hydroxypropoxy groups Hypothetical: Potentially dual β1/β2 modulation due to bis-urea symmetry Research-stage (no clinical data available)
Celiprolol C₂₀H₃₃N₃O₄ 56980-93-9 Mono-urea (1,1-diethyl) Single phenyl with 3-acetyl and 3-(tert-butylamino)-2-hydroxypropoxy groups β1-antagonist, β2-partial agonist, weak α2-antagonist Hypertension, angina, vascular Ehlers-Danlos syndrome
Acebutolol Related Compound B C₁₈H₂₇N₃O₅ N/A Acetamide Phenyl with 3-acetyl and 2-hydroxy-3-(isopropylamino)propoxy groups β1-selective antagonist (impurity/metabolite of Acebutolol) Not clinically used (analytical reference standard)
Levobunolol Hydrochloride C₁₇H₂₅NO₃·HCl 47141-42-4 Naphthalenone derivative 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydro-1(2H)-naphthalenone Non-selective β-blocker (ocular use for glaucoma) Glaucoma management

*Note: Molecular formula for the bis-urea compound is estimated based on structural symmetry.

Key Structural and Functional Differences:

Urea vs. Acetamide Core :

  • The bis-urea and Celiprolol share a urea backbone, which may enhance hydrogen-bonding interactions with β-adrenergic receptors compared to Acebutolol’s acetamide core .
  • Symmetry in the bis-urea compound could confer dual binding sites, theoretically increasing receptor avidity or selectivity.

Substituent Variations: tert-Butylamino Group: Present in both the bis-urea compound and Celiprolol, this group enhances lipophilicity and β1-selectivity . Acebutolol’s isopropylamino group reduces selectivity but improves metabolic stability . Acetyl Group: Common in Celiprolol and Acebutolol analogs, this group may modulate electron distribution on the phenyl ring, affecting receptor binding .

Pharmacological Activity: Celiprolol’s β2-partial agonism and α2-antagonism differentiate it from non-selective β-blockers like Levobunolol, reducing bronchoconstriction risks in asthma patients . The bis-urea compound’s dual phenyl groups could amplify β-blockade or introduce novel receptor interactions, though this remains speculative without experimental data.

Research Findings and Clinical Relevance

  • Celiprolol : Demonstrated efficacy in reducing vascular complications in Ehlers-Danlos syndrome (2010 trial) due to its vasodilatory β2-agonist activity . Its melting point (110–112°C) and purity (95–98% in commercial samples) are well-documented .
  • Acebutolol Analogs: Related Compound B (N-{3-Acetyl-4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide) serves as a metabolite reference, highlighting the role of substituent positioning in β1-selectivity .
  • Levobunolol: The naphthalenone core increases ocular bioavailability, a structural advantage absent in phenyl-urea derivatives .

Data Tables

Table 1: Physicochemical Properties

Property Celiprolol Acebutolol Related Compound B Levobunolol HCl
Molecular Weight 379.5 g/mol 365.4 g/mol 327.8 g/mol (base)
Melting Point 110–112°C Not reported 198–200°C
Solubility Lipophilic Hydrophilic (acetamide) Moderate (HCl salt)

Table 2: Clinical and Commercial Status

Compound Status Suppliers Purity
Celiprolol Approved (hypertension) LGM Pharma, American Custom Chemicals 95–98%
Acebutolol Related Compound B Analytical standard Pharmacopeial references >98%
Bis-urea compound Research-stage Not commercially available N/A

Biological Activity

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea, a compound with the molecular formula C31H46N4O7 and a molecular weight of 586.7 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C31H46N4O7
  • Molecular Weight : 586.7 g/mol
  • CAS Number : 125579-40-0
  • Purity : Typically around 95%.

The compound is known to act as an inhibitor of translation initiation, specifically targeting the eIF2α kinase heme-regulated inhibitor pathway. This action is crucial in reducing cancer cell proliferation by inducing phosphorylation of eIF2α and promoting the expression of CHOP (C/EBP homologous protein) at both protein and mRNA levels. Such mechanisms suggest its potential as a lead compound for developing non-toxic, target-specific anti-cancer agents.

Anti-Cancer Properties

Research has demonstrated that symmetrical N,N'-diarylureas, including derivatives similar to 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea, exhibit significant anti-cancer properties. For instance:

  • Cell Proliferation Inhibition : Studies indicated that these compounds can effectively inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, further supporting its potential as an anti-cancer therapeutic agent.

Cardiovascular Effects

Certain derivatives of ureas have shown promise in cardiovascular applications:

  • Antiarrhythmic Activity : Compounds similar to 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea have been evaluated for their antiarrhythmic properties, demonstrating effectiveness in stabilizing heart rhythms.
  • Hypotensive Effects : Some studies suggest that these compounds may also exhibit hypotensive properties, making them candidates for hypertension treatment.

Comparative Biological Activity

To illustrate the biological activity of 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea compared to other similar compounds, the following table summarizes key findings:

Compound NameAnti-Cancer ActivityAntiarrhythmic ActivityHypotensive Activity
1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ureaHighModerateModerate
1,3-bis(p-hydroxyphenyl)ureaModerateHighLow
Other N,N'-diarylureasVariableVariableVariable

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Cell Line Study : A study involving multiple human cancer cell lines demonstrated that treatment with derivatives led to significant reductions in cell viability and increased apoptosis rates. The IC50 values ranged from 11.0 to 25.0 μg/mL across different cell lines, indicating potent cytotoxicity against certain cancers .
  • Cardiovascular Trials : In preclinical trials assessing antiarrhythmic effects, compounds structurally related to 1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea showed promise in stabilizing heart rhythms in animal models without significant side effects .

Q & A

Q. Basic Research Focus

  • Synthetic Pathways : Start with a nucleophilic substitution reaction between tert-butylamine and epichlorohydrin to form the 3-(tert-butylamino)-2-hydroxypropoxy intermediate. Subsequent coupling with acetylated phenyl groups via urea linkage is critical.
  • Optimization : Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry, solvent polarity). Central Composite Design (CCD) can minimize experimental runs while maximizing yield .
  • Validation : Use HPLC and LC-MS to monitor reaction progress and purity .

How can computational quantum chemistry predict reaction mechanisms for this compound?

Q. Advanced Research Focus

  • Methodology : Employ Density Functional Theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can calculate activation energies and thermodynamic stability of intermediates .
  • Integration with Experiment : Cross-validate computational predictions with kinetic studies (e.g., time-resolved NMR) to refine reaction pathways .

What analytical techniques are most effective for structural characterization?

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the urea backbone and tert-butylamino groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic region .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

How can solubility challenges in polar/nonpolar solvents be systematically addressed?

Q. Applied Research Focus

  • Solvent Screening : Use a DoE approach to test solvent blends (e.g., DMSO/water, THF/hexane). Hansen Solubility Parameters (HSP) can guide solvent selection .
  • Surfactant Additives : Explore micellar systems (e.g., SDS or Tween-80) to enhance aqueous solubility .

What safety protocols are critical during synthesis?

Q. Basic Research Focus

  • Hazard Mitigation : Use fume hoods for amine handling; tert-butylamine is volatile and irritant. Emergency protocols for spills (e.g., neutralization with citric acid) should be documented .
  • Training : Mandatory safety exams (100% score) for lab personnel, as per chemical hygiene plans .

How can contradictory data in kinetic studies be resolved?

Q. Advanced Research Focus

  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .
  • Feedback Loops : Integrate experimental kinetic data with computational models to refine rate constants and mechanistic hypotheses .

What reactor design considerations apply to scaling its synthesis?

Q. Advanced Research Focus

  • Continuous Flow Systems : Microreactors improve heat/mass transfer for exothermic urea formation. CFD simulations optimize flow rates and mixing efficiency .
  • Catalyst Immobilization : Fixed-bed reactors with heterogeneous catalysts (e.g., silica-supported acids) enhance reusability .

How does the compound’s stability vary under thermal or photolytic conditions?

Q. Applied Research Focus

  • Accelerated Stability Testing : Use DSC/TGA for thermal degradation profiles. UV-Vis spectroscopy monitors photolytic decomposition under controlled light exposure .
  • Degradation Pathways : LC-MS identifies breakdown products; DFT models predict bond dissociation energies .

What statistical methods optimize reaction conditions for high enantiomeric purity?

Q. Advanced Research Focus

  • Response Surface Methodology (RSM) : Optimize chiral catalyst loading and temperature to maximize enantiomeric excess (ee). Box-Behnken designs reduce experimental runs .
  • Chiral HPLC : Validate ee using columns like Chiralpak AD-H .

How can isotopic labeling elucidate metabolic or environmental degradation pathways?

Q. Advanced Research Focus

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., 2^2H at tert-butyl groups) to track metabolic fate via mass spectrometry .
  • Environmental Fate Studies : Use 14^{14}C-labeled compound in soil/water systems to monitor mineralization rates and byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea
Reactant of Route 2
Reactant of Route 2
1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.